(1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol
CAS No.:
VCID: VC20374910
Molecular Formula: C8H7Cl3O
Molecular Weight: 225.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol is a chiral organic compound with the CAS number 53065-95-5. It belongs to the class of alcohols, specifically a phenylethanol derivative, where the phenyl ring is substituted with three chlorine atoms at positions 2, 3, and 4. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties. Synthesis and PreparationThe synthesis of (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol typically involves asymmetric reduction of the corresponding ketone, 1-(2,3,4-trichlorophenyl)ethanone. This process can be achieved using chiral catalysts or reagents to ensure the formation of the desired enantiomer. Applications and Research FindingsWhile specific applications of (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol are not widely documented, compounds with similar structures are often used in pharmaceutical and agrochemical research. The presence of chlorine atoms on the phenyl ring can enhance the compound's stability and bioactivity, making it a potential candidate for further modification and development. Research Findings Table
Suppliers and Availability(1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol is available from specialized chemical suppliers. Companies like Parchem offer this compound as part of their specialty materials catalog . Additionally, online platforms provide access to suppliers and purchasing information . |
||||||
---|---|---|---|---|---|---|---|
Product Name | (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol | ||||||
Molecular Formula | C8H7Cl3O | ||||||
Molecular Weight | 225.5 g/mol | ||||||
IUPAC Name | (1R)-1-(2,3,4-trichlorophenyl)ethanol | ||||||
Standard InChI | InChI=1S/C8H7Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3/t4-/m1/s1 | ||||||
Standard InChIKey | YNNJNUFAFGNMQI-SCSAIBSYSA-N | ||||||
Isomeric SMILES | C[C@H](C1=C(C(=C(C=C1)Cl)Cl)Cl)O | ||||||
Canonical SMILES | CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)O | ||||||
PubChem Compound | 25324315 | ||||||
Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume